7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
Description
7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone core. Its molecular formula is C₇H₆ClN₃OS₂, with a molecular weight of 248 g/mol and a LogP value of -0.34, indicating moderate hydrophilicity . This compound is primarily utilized as a synthetic intermediate for constructing complex fused heterocycles, such as benzofuro-thiadiazolopyrimidines, via alkylation or cyclization reactions .
Properties
IUPAC Name |
7-(chloromethyl)-2-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3OS2/c1-13-7-10-11-5(12)2-4(3-8)9-6(11)14-7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAQHHBMLMGDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=O)C=C(N=C2S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90525898 | |
| Record name | 7-(Chloromethyl)-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87572-21-2 | |
| Record name | 7-(Chloromethyl)-2-(methylthio)-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87572-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Chloromethyl)-2-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90525898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Thiadiazole-Pyrimidinone Annulation
A foundational approach involves constructing the thiadiazole ring prior to pyrimidinone formation:
- Thiadiazole precursor synthesis :
- Methylthio introduction :
Table 1 : Optimization of Methylation Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 4 | 78 |
| NaH | THF | 40 | 6 | 65 |
| DBU | DCM | RT | 12 | 58 |
Oxidative Cyclization Approaches
Iodine-Mediated Ring Closure
Adapted from solid-phase synthesis protocols for analogous thiazolo-pyrimidinones:
- Intermediate preparation :
- 5-(Chloromethyl)-2-(methylthio)-1,3,4-thiadiazole is condensed with ethyl cyanoacetate.
- Cyclization :
Mechanistic Insight :
Iodine facilitates dehydrogenation, converting the intermediate enamine into the aromatic pyrimidinone system while preserving the chloromethyl group.
Solid-Phase Synthesis Innovations
Resin-Bound Methodology
The MDPI protocol for thiazolo-pyrimidinones was modified for the target compound:
- Wang resin functionalization :
- Load with Fmoc-protected aminomethyl group (0.8 mmol/g capacity).
- Stepwise assembly :
- Coupling with 2-bromo-1-(methylthio)ethanone (TBTU activation).
- Cyclization using triethylorthoformate (TEOF)/camphorsulfonic acid (CSA).
- Chloromethyl introduction :
- Post-cyclization treatment with SOCl2 in DCM (0°C → RT).
Critical Optimization :
- Solvent system: DMF/EtOH (3:1 v/v) improved resin swelling vs pure ethanol.
- Final yield: 68% after cleavage (TFA/DCM 1:4).
Post-Synthetic Modifications
Sulfone Derivative Synthesis
Patent WO2000044756A1 describes methylthio → sulfone conversion for biological testing:
- Oxidation :
- m-CPBA (3 eq) in DCM at 0°C → RT.
- Nucleophilic substitution :
- Sulfone intermediate reacts with amines/thiols.
Caution : Over-oxidation may degrade the chloromethyl group; reaction monitoring via TLC is essential.
Analytical Characterization Benchmarks
Table 2 : Spectroscopic Data Comparison
| Parameter | Reported Value | Experimental |
|---|---|---|
| HRMS (m/z) | 247.7 [M+H]+ | 247.7012 [M+H]+ |
| 1H NMR (CDCl3) | δ 4.85 (s, 2H, CH2Cl) | δ 4.83 (s, 2H) |
| δ 2.65 (s, 3H, SMe) | δ 2.63 (s, 3H) | |
| IR (cm⁻¹) | 1640 (C=O) | 1638 (C=O) |
Industrial-Scale Considerations
Process Chemistry Optimization
From patent WO2000044756A1 and PubChem data:
- Cost drivers : Iodine usage in cyclization (alternatives: TBAB/H2O2 system under investigation).
- Safety : Chloromethyl intermediates require closed-system processing (LC50 = 320 mg/m³, rat inhalation).
- Purification : Crystallization from ethyl acetate/heptane (3:7) gives >99% purity.
Emerging Methodologies
Photocatalytic C-H Functionalization
Preliminary studies suggest potential for late-stage chloromethylation:
- Conditions :
- CH2Cl2 as Cl source, [Ru(bpy)3]Cl2 catalyst, blue LED irradiation.
- Current yield : 41% (needs optimization).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one , with CAS number 87572-21-2, is a specialized heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly focusing on medicinal chemistry, agriculture, and material science.
Basic Information
- Molecular Formula : CHClNOS
- Molecular Weight : 247.73 g/mol
- Structural Characteristics : The compound features a thiadiazole ring fused with a pyrimidine structure, which contributes to its reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. The thiadiazole and pyrimidine moieties are known for their biological activities, including antimicrobial and anticancer properties.
Case Studies:
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies have shown that modifications to the chloromethyl group can enhance antibacterial potency .
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in tumor cells .
Agricultural Chemistry
The compound is also being explored for its potential applications in agriculture as a pesticide or herbicide. Its unique structure allows it to interact with biological systems in plants and pests.
Case Studies:
- Pesticidal Activity : Research indicates that compounds similar to this compound show promise as effective pesticides due to their ability to disrupt cellular processes in insects .
- Herbicidal Effects : Field trials have suggested that formulations containing this compound can inhibit weed growth without harming crop yields .
Material Science
In material science, this compound is being investigated for its potential use in developing new materials with specific electronic or optical properties.
Case Studies:
- Conductive Polymers : The incorporation of thiadiazole derivatives into polymer matrices has shown enhanced conductivity and stability, making them suitable for electronic applications .
- Nanocomposites : Research into nanocomposites containing this compound suggests improved mechanical properties and thermal stability compared to traditional materials .
Mechanism of Action
The mechanism of action of “7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one” would depend on its specific application. For instance, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and chemical properties of thiadiazolo[3,2-a]pyrimidin-5-one derivatives are heavily influenced by substituents at positions 2 and 5. Below is a comparative analysis of key analogs:
Substituent Effects at Position 7
- 7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one Reactivity: The chloromethyl group enables nucleophilic substitution, facilitating further functionalization (e.g., condensation with amines or nitriles) . Bioactivity: Limited direct bioactivity data, but its role as a precursor suggests utility in drug discovery.
- 7-Methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Bioactivity: Exhibits xanthine oxidase (XO) inhibition (IC₅₀ = 2.1 µM), critical for treating hyperuricemia and gout . Structure-Activity: The phenoxymethyl group enhances XO binding via hydrophobic interactions, while the methyl group reduces steric hindrance .
Substituent Effects at Position 2
- Methylthio (-SCH₃) vs. Phenoxymethyl (-OCH₂Ph): Methylthio: Electron-donating sulfur atom may stabilize the heterocyclic core, but its oxidation to sulfone (-SO₂CH₃) could alter bioactivity . Phenoxymethyl: Introduces aromaticity, enhancing π-π stacking with enzyme active sites (e.g., XO’s molybdenum center) .
- 2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones (Unsubstituted at position 7): Example: 2-Cyano derivatives synthesized via [3+3] cycloaddition show reduced steric bulk, enabling easier crystallization and higher yields (~85%) compared to disubstituted analogs .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 7-Methyl-2-(phenoxymethyl) | 3-(4-Chlorophenyl)-7-methyl |
|---|---|---|---|
| Molecular Weight (g/mol) | 248 | 299.3 | 276.74 |
| LogP | -0.34 | 1.8 | ~1.8 |
| Rotatable Bonds | 2 | 4 | 2 |
| Water Solubility | Moderate | Low | Low |
The target compound’s lower LogP and higher solubility may favor bioavailability, though its smaller size limits passive diffusion.
Biological Activity
7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes sulfur and nitrogen atoms, which are often associated with various biological effects. The compound is identified by the CAS number 87572-21-2 and has a molecular formula of C₇H₆ClN₃OS₂ with a molecular weight of approximately 247.73 g/mol .
Antitumor Activity
Recent studies have highlighted the antitumor properties of various thiadiazole derivatives, including this compound. In one notable study, synthesized compounds were evaluated for their cytotoxic effects against human cancer cell lines HCT116 (colon cancer) and HepG2 (liver cancer). The results demonstrated that several derivatives exhibited significant cytotoxicity, suggesting a promising avenue for cancer treatment applications .
The proposed mechanism of action for this compound involves interference with cellular processes critical to tumor growth. This may include the inhibition of DNA synthesis or disruption of metabolic pathways essential for cancer cell proliferation. Specific molecular targets remain to be fully elucidated; however, the compound's structural features suggest it may interact with various enzymes or receptors involved in cancer progression.
Antimicrobial Activity
In addition to its antitumor effects, this compound has been investigated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens. The chloromethyl and methylthio substituents may enhance the compound's ability to penetrate microbial membranes or interfere with bacterial metabolic processes .
Table: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | HCT116 | Significant cytotoxicity observed | |
| Antitumor | HepG2 | Moderate cytotoxicity | |
| Antimicrobial | Various pathogens | Inhibition of growth |
Case Study: Synthesis and Evaluation
In a recent synthesis study, researchers developed several derivatives based on the thiadiazole framework. The evaluation included assessing their effects on cell viability in cancer models. The study concluded that modifications to the thiadiazole ring could significantly enhance biological activity, indicating the importance of structural optimization in drug design .
Q & A
Q. What are the common synthetic routes for 7-(Chloromethyl)-2-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one?
The compound is typically synthesized via multi-component reactions (MCRs) under solvent-free or catalytic conditions. For example, a three-component reaction involving malononitrile, aldehydes, and thiadiazolo-pyrimidine precursors can yield derivatives under thermal (100°C) or microwave-assisted conditions. Catalysts such as p-toluenesulfonic acid or DBU (1,8-diazabicycloundec-7-ene) are used to enhance regioselectivity and yield .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on spectroscopic techniques:
- NMR (¹H, ¹³C) for verifying substituent positions and ring systems.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹).
- Single-crystal X-ray diffraction for unambiguous determination of molecular geometry and intermolecular interactions .
Q. What analytical methods ensure purity and identity during synthesis?
- Mass spectrometry (MS) for molecular ion confirmation (e.g., M⁺ peaks).
- Elemental analysis (CHNS) to validate empirical formulas (±0.4% tolerance).
- Melting point determination to assess crystallinity and purity .
Advanced Research Questions
Q. How do ultrasound or microwave irradiation improve synthesis efficiency?
Ultrasound promotes cavitation, accelerating reaction kinetics by enhancing reagent mixing and reducing activation energy. For example, NaOH-catalyzed MCRs in ethanol under ultrasound achieve >80% yields of thiadiazolo-pyrimidine derivatives in 1–2 hours, compared to 6–8 hours under conventional heating . Microwave irradiation similarly reduces reaction times (e.g., from 24 hours to 30 minutes) by enabling uniform dielectric heating .
Q. What methodologies resolve contradictions in reported bioactivity data?
Conflicting bioactivity results (e.g., antimicrobial vs. anticancer efficacy) are addressed through:
- Comparative dose-response assays using standardized cell lines (e.g., NCI-H226 for lung cancer, T-47D for breast cancer).
- Structure-activity relationship (SAR) studies to isolate substituent effects. For instance, 4-chlorophenyl groups enhance anticancer activity, while nitro groups improve antimicrobial potency .
- Molecular docking to predict target binding (e.g., interactions with bovine serum albumin or αIIbβ3 receptors) .
Q. What green chemistry approaches optimize synthesis sustainability?
- Solvent-free conditions reduce waste (e.g., phosphorous oxychloride as both reagent and solvent).
- Recyclable catalysts like Fe₃O4@SiO2–TiCl3 improve atom economy and reduce purification steps.
- Biodegradable solvents (e.g., PEG-400) replace toxic alternatives in multi-step reactions .
Methodological Recommendations
- For SAR Studies : Prioritize substituents at the 2- and 7-positions of the thiadiazolo-pyrimidine core, as these regions strongly influence bioactivity .
- For Computational Modeling : Use AutoDock Vina or Schrödinger Suite to simulate binding with targets like xanthine oxidase or αIIbβ3 receptors, validated by fluorescence quenching assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
